N-(3-chloro-4-methylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a complex substituent profile, including:
- 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing group that increases polarity and may improve aqueous solubility.
- 6-(Furan-2-yl): An electron-rich heterocycle capable of π-π interactions.
- 3-Methyl group: Likely influences steric and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4S/c1-13-5-6-15(10-18(13)24)25-23(29)17-11-19(20-4-3-8-32-20)26-22-21(17)14(2)27-28(22)16-7-9-33(30,31)12-16/h3-6,8,10-11,16H,7,9,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYUYONYQBAITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClN₅O₄S |
| Molecular Weight | 407.8 g/mol |
| CAS Number | 1091393-16-6 |
The structure features a pyrazolo-pyridine core with various substituents that may influence its biological activity.
Research indicates that the compound exhibits anticancer properties through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines, including melanoma and leukemia cells. It appears to induce apoptosis (programmed cell death) in these cells, leading to reduced tumor growth.
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell survival and proliferation, although the exact molecular targets are still under investigation. Preliminary studies suggest involvement in pathways related to apoptosis and cell cycle regulation.
Anticancer Efficacy
The efficacy of N-(3-chloro-4-methylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide was assessed through various in vitro studies against multiple cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 11.2 | Induction of apoptosis |
| SKMEL5 (Melanoma) | 7.9 | Inhibition of proliferation |
| MALME-3M (Melanoma) | 20.3 | Cell cycle arrest |
| HCT116 (Colon) | 12.7 | Apoptosis via mitochondrial pathways |
| MCF7 (Breast) | 6.8 | Modulation of estrogen receptor signaling |
These results indicate that the compound has significant potential as an anticancer agent across different types of cancers.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Melanoma : A study published in PubMed reported that this compound showed promising results against melanoma cell lines, demonstrating a reduction in cell viability and increased apoptosis markers after treatment with varying concentrations .
- Combination Therapy Research : Another investigation explored the effects of combining this compound with traditional chemotherapy agents, revealing enhanced efficacy and reduced resistance in cancer cells . This suggests that it could be a valuable addition to existing treatment regimens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are highlighted against two analogs from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Heterocycle: The target compound and ’s analog share a pyrazolo[3,4-b]pyridine core, whereas ’s compound uses pyrazolo[4,3-b]pyridine.
Substituent Impact :
- Sulfone vs. Fluorine : The target’s sulfone group (logP reduction) contrasts with ’s fluorine, which may enhance target affinity but reduce solubility .
- Furan vs. Phenyl : The furan in the target compound offers electron-rich interactions compared to ’s phenyl group, which prioritizes hydrophobic binding .
Synthetic Complexity :
- reports an 88% yield for Boc-protected intermediates, suggesting efficient synthesis for simpler analogs. The target compound’s multiple functional groups (e.g., sulfone, furan) likely necessitate multi-step protocols with lower overall yields .
Bioavailability Considerations :
- The target’s higher molecular weight (~525 vs. 374.4 in ) may limit oral bioavailability, though the sulfone group could mitigate this via improved solubility .
Research Findings and Implications
While direct biological data for the target compound are unavailable, structural analogs provide insights:
- : Pyrazolo[3,4-b]pyridine carboxamides are explored as anticancer agents, highlighting the scaffold’s versatility .
Unresolved Questions :
- How does the sulfone group influence metabolic stability compared to fluorine or alkyl groups?
- Does the furan enhance target selectivity over phenyl or pyridyl substituents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
